molecular formula C10H16ClN B1343123 3-(tert-Butyl)aniline hydrochloride CAS No. 83672-23-5

3-(tert-Butyl)aniline hydrochloride

Cat. No.: B1343123
CAS No.: 83672-23-5
M. Wt: 185.69 g/mol
InChI Key: BACCRCHRMWNPPT-UHFFFAOYSA-N
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Description

3-(tert-Butyl)aniline hydrochloride is an organic compound with the molecular formula C10H15N.HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3-(tert-Butyl)aniline hydrochloride has several applications in scientific research:

Safety and Hazards

The safety information for 3-(tert-Butyl)aniline hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(tert-Butyl)aniline hydrochloride can be synthesized through the reaction of 3-(tert-Butyl)aniline with hydrochloric acid. The process involves mixing 3-(tert-Butyl)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting product is then dried in an oven at 110–120°C to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reactions and applications .

Comparison with Similar Compounds

    Aniline: The parent compound without the tert-butyl group.

    N-Methyl aniline: Aniline derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethyl aniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: 3-(tert-Butyl)aniline hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other aniline derivatives and suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

3-tert-butylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACCRCHRMWNPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604054
Record name 3-tert-Butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83672-23-5
Record name 3-tert-Butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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